molecular formula C10H22N2 B7869139 N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine

Cat. No.: B7869139
M. Wt: 170.30 g/mol
InChI Key: GLKHTATVJKHSML-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an aminoethyl group attached to a cyclohexane ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine typically involves the reaction of cyclohexanone with methylamine and ethylenediamine. The process begins with the formation of an imine intermediate, which is then reduced to yield the desired amine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the amine group or the cyclohexane ring.

    Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the cyclohexane ring or the aminoethyl group.

Scientific Research Applications

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound has a similar aminoethyl group but differs in its silane backbone.

    N-(2-aminoethyl)piperazine: Contains a piperazine ring instead of a cyclohexane ring.

    N-(2-aminoethyl)glycine: Features a glycine backbone with an aminoethyl group.

Uniqueness

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

N'-methyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-3-5-10(6-4-9)12(2)8-7-11/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKHTATVJKHSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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